molecular formula C20H22N2O4 B2429027 10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 688343-47-7

10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B2429027
CAS No.: 688343-47-7
M. Wt: 354.406
InChI Key: GRHOTBGQXWARMI-UHFFFAOYSA-N
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Description

10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research into the synthesis and antimicrobial activities of structurally related compounds highlights the ongoing exploration of novel derivatives for potential therapeutic applications. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, revealing some compounds with good to moderate activities against test microorganisms (Bektaş et al., 2007). Similar studies on derivatives of 1,3,4-oxadiazoles and benzoxazinones have also demonstrated promising antibacterial activities, pointing towards the importance of structural modifications in enhancing biological activities (Aghekyan et al., 2020).

Biological Evaluation and Characterization

  • The design, synthesis, and biological evaluation of compounds with similar chemical scaffolding to the query compound have shown significant antibacterial and antifungal properties. For example, research by Reddy et al. (2013) on benzothiazole and 1,4-dihydropyridine derivatives reported antibacterial and antifungal activities, highlighting the potential of such compounds in addressing microbial resistance (Reddy et al., 2013). This suggests that the study of the query compound could similarly yield important insights into its biological activities and potential applications in antimicrobial therapy.

Chemical Synthesis and Structural Characterization

  • The synthesis and structural characterization of chemical compounds provide foundational knowledge for understanding their properties and potential applications. Studies on the synthesis of novel compounds, such as those by Kaya et al. (2017), involving hydrazide and oxadiazole derivatives using 3-methoxyphenol as the starting substance, demonstrate the versatility and potential of organic synthesis in creating molecules with desirable biological activities (Kaya et al., 2017). These methodologies could be applicable to the synthesis and characterization of the query compound, providing insights into its potential scientific and therapeutic applications.

Properties

IUPAC Name

6-ethoxy-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-25-17-7-5-6-15-16-12-20(2,26-18(15)17)22(19(23)21-16)13-8-10-14(24-3)11-9-13/h5-11,16H,4,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHOTBGQXWARMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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